Cas no 1782878-15-2 (4-amino-2-ethyl-2-methylbutanoic acid)
4-amino-2-ethyl-2-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-2-ethyl-2-methylbutanoic acid
- 1782878-15-2
- EN300-1142702
- 4-Amino-2-ethyl-2-methylbutanoicacid
-
- Inchi: 1S/C7H15NO2/c1-3-7(2,4-5-8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)
- InChI Key: ZPGJPTMNSVNOAR-UHFFFAOYSA-N
- SMILES: OC(C(C)(CC)CCN)=O
Computed Properties
- Exact Mass: 145.110278721g/mol
- Monoisotopic Mass: 145.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 63.3Ų
4-amino-2-ethyl-2-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1142702-0.05g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
| Enamine | EN300-1142702-0.1g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 0.1g |
$615.0 | 2023-10-26 | |
| Enamine | EN300-1142702-0.25g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
| Enamine | EN300-1142702-0.5g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
| Enamine | EN300-1142702-1.0g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 1g |
$1070.0 | 2023-06-09 | ||
| Enamine | EN300-1142702-2.5g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
| Enamine | EN300-1142702-5.0g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 5g |
$3105.0 | 2023-06-09 | ||
| Enamine | EN300-1142702-10.0g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 10g |
$4606.0 | 2023-06-09 | ||
| Enamine | EN300-1142702-1g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 1g |
$699.0 | 2023-10-26 | |
| Enamine | EN300-1142702-5g |
4-amino-2-ethyl-2-methylbutanoic acid |
1782878-15-2 | 95% | 5g |
$2028.0 | 2023-10-26 |
4-amino-2-ethyl-2-methylbutanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-amino-2-ethyl-2-methylbutanoic acid
4-Amino-2-Ethyl-2-Methylbutanoic Acid (CAS No. 1782878-15-2): An Overview of Its Structure, Properties, and Applications
4-Amino-2-ethyl-2-methylbutanoic acid (CAS No. 1782878-15-2) is a unique compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This article provides a comprehensive overview of the structure, properties, and potential applications of this compound.
Structure and Chemical Properties: 4-Amino-2-ethyl-2-methylbutanoic acid is a chiral amino acid with the molecular formula C8H17NO3. The compound features a branched aliphatic chain with an amino group and a carboxylic acid group, making it structurally similar to natural amino acids but with distinct functional groups that confer unique properties. The presence of the ethyl and methyl substituents on the butanoic acid backbone introduces additional complexity and potential for stereochemical variation.
The chemical structure of 4-amino-2-ethyl-2-methylbutanoic acid has been extensively studied using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These studies have provided detailed insights into the conformational behavior and electronic properties of the molecule. The compound exhibits good solubility in polar solvents such as water and ethanol, which is advantageous for its use in aqueous solutions and biological systems.
Biochemical Properties and Biological Activity: Recent research has focused on the biochemical properties and biological activity of 4-amino-2-ethyl-2-methylbutanoic acid. Studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and transporters. One notable area of interest is its potential as a modulator of metabolic pathways. For instance, it has been reported to influence the activity of key enzymes involved in amino acid metabolism, such as alanine transaminase (ALT) and aspartate transaminase (AST).
In addition to its metabolic effects, 4-amino-2-ethyl-2-methylbutanoic acid has been investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for the development of new drugs for inflammatory diseases. The compound's ability to modulate immune responses has also been explored in preclinical models, showing promising results in reducing inflammation and promoting tissue repair.
Synthesis and Production: The synthesis of 4-amino-2-ethyl-2-methylbutanoic acid has been optimized using various synthetic routes. One common approach involves the reaction of 4-bromo-2-ethyl-2-methylbutanoic acid with ammonia or an amine derivative under controlled conditions. This method yields high purity products with good yields. Another approach involves the enzymatic synthesis using specific enzymes that can catalyze the formation of the desired amino acid structure from simpler precursors.
The production of 4-amino-2-ethyl-2-methylbutanoic acid on a larger scale is an active area of research. Advances in biocatalysis and green chemistry have led to more sustainable and environmentally friendly methods for its production. For example, the use of microbial fermentation processes has shown promise in producing this compound with high efficiency and low environmental impact.
Potential Applications in Pharmaceuticals: The unique properties of 4-amino-2-ethyl-2-methylbutanoic acid make it a valuable candidate for pharmaceutical development. Its ability to modulate metabolic pathways and influence immune responses suggests potential applications in treating metabolic disorders, inflammatory diseases, and other conditions where these pathways are dysregulated.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 4-amino-2-ethyl-2-methylbutanoic acid. Early results are encouraging, with several compounds showing promising therapeutic effects in preclinical models. These findings have spurred further research into the development of novel drugs based on this scaffold.
Safety Considerations: As with any new chemical entity, safety considerations are paramount in the development and application of 4-amino-2-ethyl-2-methylbutanoic acid. Extensive toxicological studies have been conducted to assess its safety profile. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Ongoing research aims to further elucidate the long-term safety and potential side effects of this compound. Regulatory agencies such as the FDA (Food and Drug Administration) are closely monitoring these developments to ensure that any new drugs based on this scaffold meet stringent safety standards before they are approved for clinical use.
FUTURE DIRECTIONS AND CONCLUSIONS: The future prospects for 4-amino-2-ethyl-2-methylbutanoic acid are promising. Ongoing research continues to uncover new insights into its structure-function relationships and biological activities. As more data becomes available from clinical trials, it is likely that this compound will find broader applications in pharmaceuticals and biotechnology.
In conclusion, 4-amino-2-ethyl-2-methylbutanoic acid (CAS No. 1782878-15-2) is a versatile compound with a range of potential applications. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As our understanding of this compound continues to grow, it is poised to play a significant role in advancing medical treatments and improving human health.
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